![molecular formula C11H11NO3S B2638333 5-Methoxynaphthalene-1-sulfonamide CAS No. 32327-46-1](/img/structure/B2638333.png)
5-Methoxynaphthalene-1-sulfonamide
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Overview
Description
5-Methoxynaphthalene-1-sulfonamide is a chemical compound with the CAS Number: 32327-46-1. It has a molecular weight of 237.28 and its IUPAC name is 5-methoxynaphthalene-1-sulfonamide . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-Methoxynaphthalene-1-sulfonamide is 1S/C11H11NO3S/c1-15-10-6-2-5-9-8 (10)4-3-7-11 (9)16 (12,13)14/h2-7H,1H3, (H2,12,13,14) . This indicates the presence of a methoxy group attached to a naphthalene ring, which is further connected to a sulfonamide group.Scientific Research Applications
Profluorescent Substrates for Olefin Metathesis Catalysts
5-Methoxynaphthalene-1-sulfonamide has been used in the development of profluorescent substrates for the screening of olefin metathesis catalysts . In this application, the compound is part of a fluorescent moiety connected by an internal double bond to a 2,4-Figure . The fluorescence resulting from the ring-closing metathesis of two profluorophoric substrates is used to evaluate the effectiveness of different ruthenium-metathesis catalysts .
Synthesis of Sulfonimidates
Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . 5-Methoxynaphthalene-1-sulfonamide, as a type of sulfonimidate, could potentially be used in the synthesis of these compounds .
Precursors for Polymers
Sulfonimidates, including 5-Methoxynaphthalene-1-sulfonamide, have been utilized as precursors for polymers . The decomposition of sulfonimidates at elevated temperatures can lead to the formation of poly(oxothiazene) polymers .
Sulfoximine and Sulfonimidamide Drug Candidates
Sulfonimidates can be transformed into other sulfur(VI) derivatives including sulfonimidamides and sulfoximines . These compounds have gained prominence due to their medicinal chemistry properties . Therefore, 5-Methoxynaphthalene-1-sulfonamide could potentially be used in the synthesis of these drug candidates .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This is due to the lability of sulfonimidates under acidic conditions . Therefore, 5-Methoxynaphthalene-1-sulfonamide could potentially be used in this capacity .
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 5-methoxynaphthalene-1-sulfonamide belongs, are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the aforementioned enzymes, thereby disrupting essential biochemical processes in the cells .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that the compound may interfere with pathways involving the targeted enzymes .
Result of Action
The effects would likely depend on the specific interaction of the compound with its targets and the subsequent disruption of the associated biochemical pathways .
properties
IUPAC Name |
5-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXIWLGEICSHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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